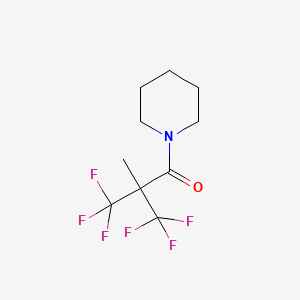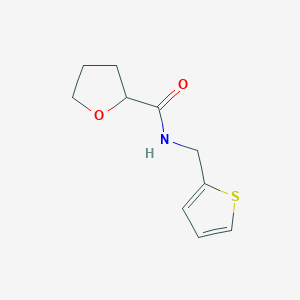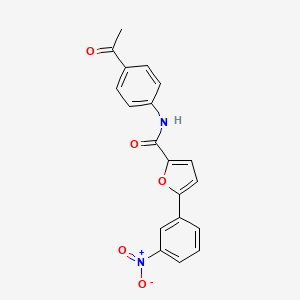![molecular formula C20H21N3O2 B6001220 3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B6001220.png)
3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]spiro[1H-quinazoline-2,1'-cyclopentane]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]spiro[1H-quinazoline-2,1’-cyclopentane]-4-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is notable for its unique spiro structure, which involves a quinazoline ring fused to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]spiro[1H-quinazoline-2,1’-cyclopentane]-4-one typically involves the condensation of 2-hydroxyacetophenone with an appropriate amine under reflux conditions. The reaction is carried out in an ethanol solvent, and the mixture is heated to facilitate the formation of the Schiff base. The reaction mixture is then allowed to cool, and the resulting crystals are filtered and recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]spiro[1H-quinazoline-2,1’-cyclopentane]-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]spiro[1H-quinazoline-2,1’-cyclopentane]-4-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]spiro[1H-quinazoline-2,1’-cyclopentane]-4-one involves its interaction with biological targets through its Schiff base moiety. The compound can form coordination complexes with metal ions, which can then interact with biomolecules such as proteins and nucleic acids. This interaction can disrupt biological processes, leading to antibacterial, antifungal, or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]phenyl)methanone: Another Schiff base with similar antibacterial and antifungal properties.
(E)-2-(2-hydroxyphenyl)-3-[(1-(2-hydroxyphenyl)ethylidene)amino]-2,3-dihydroquinazolin-4(1H)-one: A compound with a similar quinazoline structure and biological activity.
Uniqueness
3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]spiro[1H-quinazoline-2,1’-cyclopentane]-4-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]spiro[1H-quinazoline-2,1'-cyclopentane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14(15-8-3-5-11-18(15)24)22-23-19(25)16-9-2-4-10-17(16)21-20(23)12-6-7-13-20/h2-5,8-11,21,24H,6-7,12-13H2,1H3/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWAPMFEWRXWAC-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1C(=O)C2=CC=CC=C2NC13CCCC3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1C(=O)C2=CC=CC=C2NC13CCCC3)/C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B6001138.png)


![3-[(2-HYDROXY-1,1-DIMETHYLETHYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE](/img/structure/B6001150.png)

![N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B6001165.png)
![5-[[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl-propan-2-ylamino]methyl]pyrrolidin-2-one](/img/structure/B6001172.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6001177.png)
![2-butanoyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B6001180.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6001184.png)
![N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B6001185.png)

![3-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6001212.png)
![3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-[(2E)-3-phenylprop-2-enoyl]cyclohex-2-en-1-one](/img/structure/B6001221.png)
